molecular formula C16H17ClN2O3S B2484305 2-(4-chlorophenoxy)-2-methyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}propanamide CAS No. 1396685-85-0

2-(4-chlorophenoxy)-2-methyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}propanamide

Cat. No.: B2484305
CAS No.: 1396685-85-0
M. Wt: 352.83
InChI Key: MHTFVARFNUPCKB-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-2-methyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}propanamide is a synthetic organic compound featuring a complex molecular architecture that integrates a 4-chlorophenoxy group with a fused pyrano[4,3-d][1,3]thiazole heterocyclic system. This structural motif is commonly investigated in medicinal and agricultural chemistry for its potential bioactivity. Compounds with similar scaffolds, such as those containing the chlorophenoxy group, have been explored as agonists for nuclear receptors like the thyroid hormone receptor or as modulators of transmembrane conductance regulators . The presence of the pyranothiazole ring system suggests potential for interesting pharmacokinetic properties and target engagement. This product is provided as a high-purity material to support early-stage research and development in these fields. Its primary value lies in its use as a key intermediate or a reference standard in the design and synthesis of novel bioactive molecules for pharmaceutical and agrochemical applications. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-16(2,22-11-5-3-10(17)4-6-11)14(20)19-15-18-12-7-8-21-9-13(12)23-15/h3-6H,7-9H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTFVARFNUPCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=NC2=C(S1)COCC2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}propanamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through a Hantzsch thiazole synthesis, which includes the reaction of a β-keto ester with thiourea and an aldehyde . The pyran ring can be synthesized via a cyclization reaction involving a suitable precursor . The final step involves coupling the chlorophenoxy group to the thiazole-pyran intermediate under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce waste and hazardous by-products .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}propanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-(6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)propanamide

  • Structure: Lacks the 4-chlorophenoxy group but retains the pyrano[4,3-d]thiazole core and propanamide side chain.
  • Molecular Formula : C₉H₁₂N₂O₂S (MW: 212.27 g/mol).
  • Key Differences: Absence of the 4-chlorophenoxy group reduces lipophilicity (logP ~1.2 vs.
  • Applications: Not explicitly reported, but pyrano[4,3-d]thiazole derivatives are anticonvulsant candidates.

rel-N-(4-Chlorophenyl)-3-[(5aR,11bR)-2-oxo-5a,11b-dihydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazol-3(6H)-yl]propanamide (Les-3384)

  • Structure: Contains a thiopyrano[2,3-d]thiazole fused with a chromene ring and a 4-chlorophenylpropanamide group.

Propanamide Derivatives with Chlorophenoxy Groups

2-(4-Chlorophenoxy)-2-methyl-N-(1H-tetrazol-5-yl)propanamide

  • Structure : Tetrazole analog of clofibric acid, designed for dyslipidemia and diabetes (DMT2) treatment.
  • Molecular Formula : C₁₁H₁₂ClN₃O₂ (MW: 277.69 g/mol).
  • Key Differences: Replaces the pyrano[4,3-d]thiazole with a tetrazole ring, enhancing metabolic resistance but reducing heterocyclic diversity.

2-(4-Chloro-2-methylphenoxy)-N-(3,4-dichlorophenyl)propanamide

  • Structure: Dichlorophenyl-substituted propanamide with a methylphenoxy group.
  • Molecular Formula: C₁₆H₁₄Cl₃NO₂ (MW: 358.65 g/mol).
  • Applications: No explicit data, but polychlorinated aromatic moieties often correlate with antimicrobial or herbicidal activity.

Anticonvulsant Activity

Compound Core Structure Key Substituents Efficacy (Preclinical) Adverse Effects
Target Compound Pyrano[4,3-d]thiazole 4-Chlorophenoxy, methylpropanamide Not reported Not studied
Les-3384 Thiopyrano[2,3-d]thiazole Chromene, 4-chlorophenyl High None observed
N-(Pyrano[4,3-d]thiazol-2-yl)propanamide Pyrano[4,3-d]thiazole Propanamide Not reported Not studied

Biological Activity

The compound 2-(4-chlorophenoxy)-2-methyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}propanamide represents a class of thiazole derivatives that have garnered attention in medicinal chemistry due to their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C15_{15}H15_{15}ClN2_{2}O2_{2}S
  • Molecular Weight : 320.80 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives. For instance, a derivative structurally related to our compound has shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound AMCF-7 (Breast)15.0
Compound BHCT-116 (Colon)6.2
Compound CT47D (Breast)27.3

Antimicrobial Activity

Thiazole derivatives are also noted for their antimicrobial properties. A study indicated that compounds with similar structures exhibited potent antibacterial effects against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

The proposed mechanisms of action for thiazole derivatives include:

  • Inhibition of DNA Synthesis : Some studies suggest that these compounds interfere with DNA replication in cancer cells.
  • Induction of Apoptosis : Evidence indicates that thiazole derivatives can trigger apoptotic pathways in malignant cells.
  • Antioxidant Activity : Certain thiazole compounds exhibit antioxidant properties that contribute to their protective effects against oxidative stress in cells.

Case Study 1: Anticancer Efficacy

In a controlled study involving the administration of a thiazole derivative similar to our compound, researchers observed a marked reduction in tumor size in xenograft models of breast cancer. The study reported an IC50 value of 15 µM against the MCF-7 cell line, demonstrating significant potential for therapeutic application.

Case Study 2: Antimicrobial Screening

A screening of various thiazole derivatives against common bacterial strains revealed that one derivative had an MIC of 8 µg/mL against Staphylococcus aureus. This finding underscores the potential for developing new antimicrobial agents based on thiazole chemistry.

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